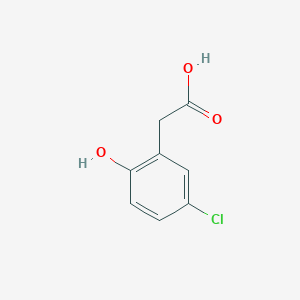

(5-Chloro-2-hydroxyphenyl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOUPSVVAIWFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288238 | |

| Record name | (5-chloro-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24161-38-4 | |

| Record name | NSC54854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-chloro-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-2-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency

The optimization of phenylacetic acid derivatives has been a subject of significant research, particularly in the quest for potent and selective antagonists for receptors like the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) and the Prostaglandin D2 receptor (DP). Minor structural modifications to the phenylacetic acid scaffold can lead to substantial changes in biological potency. For instance, research has demonstrated that strategic alterations can result in compounds that act as dual CRTH2 and DP antagonists or as selective antagonists for either receptor. nih.gov

The core structure of (5-Chloro-2-hydroxyphenyl)acetic acid, featuring a phenylacetic acid backbone, is a critical determinant of its biological activity. The methylene (B1212753) spacer between the aromatic ring and the carboxylic acid function has been shown to be crucial for certain biological activities, such as aldose reductase inhibition. nih.gov The carboxylic acid group itself is often essential for interaction with biological targets, frequently forming key hydrogen bonds or ionic interactions within receptor binding sites.

Modification of the core structure, for example by creating derivatives like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been explored to develop compounds with enhanced antioxidant properties. In these cases, the fundamental phenylacetic acid-like moiety is retained but incorporated into a more complex heterocyclic system, leading to novel biological profiles. nih.gov

Influence of Substituent Position and Nature on Biological Activity

The identity and placement of substituents on the phenyl ring of this compound are critical factors that modulate its biological activity. The chloro and hydroxyl groups of the parent compound are themselves key substituents that define its fundamental properties.

Halogen Substitution: The presence and position of halogen atoms can significantly impact the biological activity of phenylacetic acid derivatives. In studies of related compounds, di-halogenated analogs often exhibit greater potency than their mono-halogenated counterparts. nih.gov For example, the introduction of a second chlorine atom to create a 3,5-dichloro-2-hydroxyphenyl substituent in certain molecular scaffolds has been shown to dramatically enhance anticancer activity against lung carcinoma cells (A549). wikipedia.org In other contexts, such as in the development of anticryptosporidial agents, the specific placement of chlorine atoms on the aryl ring is a key determinant of efficacy. nih.gov The substitution of chlorine with other halogens, like fluorine, or with trifluoromethyl (CF3) groups can also lead to significant, though not always predictable, changes in potency. nih.gov

Hydroxyl Group: The hydroxyl group at the 2-position of the phenyl ring can participate in crucial intramolecular and intermolecular interactions, including hydrogen bonding. This can influence the compound's conformation and its ability to bind to target proteins. The acidic nature of the phenolic hydroxyl group can also play a role in its biological activity. For instance, in the context of antioxidant activity, the hydroxyl group is a key player in scavenging free radicals. nih.gov

Other Substituents: The introduction of other functional groups can also profoundly alter biological activity. For example, in a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the addition of an amino group to the benzene (B151609) ring was found to produce compounds with strong reducing properties. nih.gov Conversely, the introduction of S-alkyl substituents in other related heterocyclic derivatives did not significantly influence antioxidant properties, whereas the addition of a phenyl fragment led to a notable increase in DPPH radical scavenging ability. nih.gov

The following table summarizes the observed influence of various substituents on the biological activity of compounds related to this compound.

| Substituent Modification | Observed Effect on Biological Activity | Compound Series/Context | Reference |

| Additional Chlorine (3,5-dichloro) | Enhanced anticancer activity | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives | wikipedia.org |

| Amino Group | Increased reducing properties | 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| S-Alkyl Group | No notable influence on antioxidant activity | S-substituted 4-phenyl-1,2,4-triazoles | nih.gov |

| Phenyl Fragment | Significantly higher DPPH radical scavenging ability | S-substituted 4-phenyl-1,2,4-triazoles | nih.gov |

| p-Nitrophenyl Fragment | Highest antioxidant activity in its group | S-substituted 4-phenyl-1,2,4-triazoles | nih.gov |

Stereochemical Determinants of Activity and Selectivity

For many biologically active molecules, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug.

In the broader class of phenylacetic acid derivatives, stereochemistry plays a crucial role. For example, in the asymmetric synthesis of α-alkyl-α-hydroxylphenylacetic acids, controlling the stereochemistry at the α-carbon is paramount for obtaining the desired biologically active enantiomer. researchgate.net The "self-reproduction of chirality" is a concept employed in the stereoselective alkylation of optically active α-hydroxy acids, where the existing chiral center directs the formation of a new one with high diastereoselectivity. researchgate.net

Although the parent this compound is achiral, the introduction of a chiral center, for instance by substitution at the α-carbon of the acetic acid side chain, would result in enantiomers. Based on established principles of medicinal chemistry, it is highly probable that these enantiomers would exhibit different biological activities and potencies. The development of stereoselective synthetic methods is therefore a critical aspect of drug design for chiral analogs. mit.edu

Role of Lipophilicity in Biological Uptake and Efficacy

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences its pharmacokinetic and pharmacodynamic profile. It affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For this compound and its derivatives, lipophilicity is a key factor in their ability to cross biological membranes and reach their site of action.

In studies of related 5-chloro-2-hydroxybenzamide derivatives, lipophilicity has been shown to be a significant determinant of their biological activity. researchgate.net A clear relationship between the lipophilicity of these compounds and their antimycobacterial and antifungal activities, as well as their ability to inhibit photosynthetic electron transport, has been demonstrated. researchgate.net

The following table illustrates the interplay between structural features and lipophilicity for related compounds.

| Compound/Derivative Class | Structural Feature Affecting Lipophilicity | Impact on Biological Activity | Reference |

| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Overall molecular structure and substituents | Correlates with antimycobacterial and antifungal activity | researchgate.net |

| This compound | Chlorine atom | Contributes to the molecule's lipophilic character |

Design Principles for Optimized Bioactivity and Therapeutic Index

The design of new therapeutic agents based on the this compound scaffold is guided by several key principles aimed at optimizing bioactivity and improving the therapeutic index (the ratio of the toxic dose to the therapeutic dose). These principles are derived from an understanding of the SAR and SPR of this class of compounds.

Computational Chemistry and Theoretical Modeling Investigations

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the basis of molecular recognition and for structure-based drug design.

While specific molecular docking studies focusing exclusively on (5-Chloro-2-hydroxyphenyl)acetic acid are not extensively documented in publicly available literature, research on related phenylacetic acid (PAA) derivatives provides valuable insights into its potential binding modes and affinities. For instance, computational docking studies of various PAA derivatives against biological targets like DNA and enzymes such as Pim kinase and urease have demonstrated that the substitution pattern on the phenyl ring is critical for binding. jspae.com

The core structure of this compound, featuring a phenyl ring, a carboxylic acid group, a hydroxyl group, and a chlorine atom, suggests several potential interactions within a protein's active site:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Interactions: The aromatic ring can participate in π-π stacking or π-cation interactions.

Halogen Bonding: The chlorine atom may form halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

In a typical docking simulation, the ligand is placed in various conformations and positions within the receptor's binding site. A scoring function then estimates the binding affinity (often expressed as a docking score in kcal/mol) for each pose. Lower (more negative) scores generally indicate a higher predicted binding affinity.

For example, a study on phenylacetic acid derivatives interacting with DNA showed that a 3-chloro-PAA derivative achieved a strong docking score due to polar and hydrophobic interactions. jspae.com Similarly, a 3-hydroxy-PAA derivative formed multiple hydrogen bonds and pi-H interactions. jspae.com These findings suggest that the chloro and hydroxyl substituents on this compound are key determinants of its binding orientation and affinity. The precise prediction of its binding mode and affinity would require docking it into the active site of a specific protein target.

Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydroxyl (-OH) | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Phenyl Ring | Hydrophobic, π-π Stacking, C-H-π | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Chlorine (-Cl) | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls) |

This compound can serve as a molecular scaffold for the design of virtual libraries. In computational screening, large databases of compounds are docked against a target protein to identify potential "hits." A more focused approach is to design a virtual library around a core scaffold known or predicted to have some affinity for the target.

The process of virtual library design typically involves:

Scaffold Selection: A core structure, such as this compound, is chosen.

Reaction Definition: One or more chemical reactions are defined to append various functional groups (R-groups) to the scaffold's attachment points.

Reagent Selection: A collection of virtual reagents (building blocks) is selected.

Library Enumeration: The chosen reactions are computationally applied to the scaffold and reagents to generate a library of virtual products.

This approach allows for the rapid generation of thousands or even millions of related compounds in silico. These virtual libraries can then be screened for desirable properties, such as high predicted binding affinity, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.gov

A study on the synthesis of derivatives from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a more complex molecule containing the same substituted phenyl core, illustrates how diverse chemical moieties can be introduced to explore the structure-activity relationship (SAR). uni.lu Such a synthetic strategy could be mirrored in a virtual library design, using the this compound scaffold as a starting point to explore chemical space and identify derivatives with potentially enhanced biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the intrinsic properties of a molecule, including its electronic structure, reactivity, and spectroscopic characteristics.

While specific, in-depth DFT studies on this compound are scarce, extensive research on the structurally analogous compound 5-chloro-2-hydroxybenzoic acid offers significant transferable insights. rsc.org These calculations help in understanding the molecule's stability, reactivity, and the regions susceptible to electrophilic or nucleophilic attack.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For the related 5-chloro-2-hydroxybenzoic acid, the HOMO is primarily located on the phenyl ring, while the LUMO is distributed over the carboxylic acid group, indicating the phenyl ring is the likely site for electrophilic attack. rsc.org

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting sites of non-covalent interactions, particularly hydrogen bonding. The MESP map identifies regions of negative potential (electron-rich, typically around oxygen or nitrogen atoms), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, usually around hydrogen atoms), which are prone to nucleophilic attack. For 5-chloro-2-hydroxybenzoic acid, negative potential is concentrated around the carbonyl and hydroxyl oxygen atoms, confirming them as primary sites for hydrogen bonding. rsc.org

Fukui Functions: These functions are used to describe the change in electron density at a given point in the molecule when the total number of electrons is changed. They help to predict the local reactivity and identify which atoms are most likely to act as nucleophiles or electrophiles.

Table 2: Predicted Electronic Properties of 5-chloro-2-hydroxybenzoic acid (Analogue to this compound)

| Property | Description | Predicted Findings for 5-chloro-2-hydroxybenzoic acid rsc.org |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the phenyl ring, indicating it as the center of electron donation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed over the carboxylic acid group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A significant gap suggests high stability. |

| MESP Negative Regions | Electron-rich areas, susceptible to electrophilic attack and hydrogen bond acceptance. | Concentrated on the carbonyl and hydroxyl oxygen atoms. |

| MESP Positive Regions | Electron-poor areas, susceptible to nucleophilic attack and hydrogen bond donation. | Concentrated on the hydroxyl and carboxylic acid hydrogen atoms. |

Quantum chemical calculations are highly effective at predicting vibrational spectra (Infrared and Raman). Theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes.

A detailed study on 5-chloro-2-hydroxybenzoic acid and 5-chloro-2-hydroxybenzamide performed DFT calculations to predict their FTIR and FT-Raman spectra. rsc.org The calculated vibrational frequencies, after appropriate scaling, showed excellent agreement with the experimentally recorded spectra. rsc.org This work investigated the influence of the substituents (chloro, hydroxyl) and intramolecular hydrogen bonding on the vibrational frequencies. A strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group was confirmed, which significantly affects the O-H stretching frequency. rsc.org Given the structural similarity, a comparable intramolecular hydrogen bond is expected in this compound, which would be a dominant feature in its vibrational spectrum.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for studying chemical reactions in complex environments, such as an enzyme's active site. nih.govnih.govmdpi.com In a QM/MM simulation, the region where bond-breaking and bond-forming events occur (e.g., the ligand and key active site residues) is treated with a high-accuracy quantum mechanics method. The rest of the protein and surrounding solvent are treated with a more computationally efficient molecular mechanics force field. rsc.orgnih.gov

This approach allows for the detailed investigation of enzymatic reaction pathways, including the identification of transition states and the calculation of activation energy barriers. If this compound were identified as an inhibitor or substrate for a particular enzyme, QM/MM simulations could be employed to:

Elucidate the detailed mechanism of inhibition or catalysis.

Determine the protonation states of the ligand and active site residues.

Calculate the free energy profile of the reaction, identifying the rate-limiting step.

Understand how the enzyme environment stabilizes the transition state to achieve catalysis or how an inhibitor binds tightly to prevent the reaction. rsc.orgmdpi.com

While no specific QM/MM studies have been published for this compound, the methodology is well-established for studying the interaction of small molecules with enzymes and would be the method of choice for a detailed mechanistic investigation. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of (5-Chloro-2-hydroxyphenyl)acetic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, vibrational, and electronic spectroscopy provide detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. The aromatic region typically shows complex splitting patterns due to the three adjacent protons on the substituted benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the carboxylic acid group appear as a singlet, while the phenolic (-OH) and carboxylic acid (-COOH) protons are also observed as singlets, though their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. ucl.ac.uk

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The spectrum is characterized by signals for the carbonyl carbon of the carboxylic acid, the six aromatic carbons (four of which are protonated and two are quaternary), and the methylene carbon. The chemical shifts are influenced by the electronic effects of the substituents (Cl, OH, CH₂COOH). organicchemistrydata.orgwisc.edu

2D NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used for unambiguous assignment of ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular framework.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.90 | d | J ≈ 8.5 Hz |

| H-4 | ~7.10 | dd | J ≈ 8.5, 2.5 Hz |

| H-6 | ~7.20 | d | J ≈ 2.5 Hz |

| -CH₂- | ~3.65 | s | - |

| -OH (phenolic) | Variable (e.g., 5.0-9.0) | s (broad) | - |

| -COOH | Variable (e.g., 10.0-12.0) | s (broad) | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂COOH) | ~125.0 |

| C-2 (-OH) | ~152.0 |

| C-3 | ~117.0 |

| C-4 | ~130.0 |

| C-5 (-Cl) | ~124.0 |

| C-6 | ~130.5 |

| -CH₂- | ~35.0 |

| -C=O | ~175.0 |

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The phenolic O-H stretch also appears in this region, typically around 3300-3500 cm⁻¹. The strong, sharp absorption band for the carbonyl (C=O) group of the carboxylic acid is found around 1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) and carboxylic acid can be seen between 1200-1300 cm⁻¹, and the C-Cl stretch typically appears as a strong band in the fingerprint region, below 800 cm⁻¹. researchgate.netspectrabase.com

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the substitution pattern.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3300-3500 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic -CH₂-) | 2850-2960 | Medium |

| C=O Stretch (Carbonyl) | 1680-1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Phenol/Acid) | 1200-1300 | Strong |

| C-Cl Stretch | 700-800 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the phenyl ring. The UV-Vis spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol, shows absorption maxima (λmax) corresponding to π→π* transitions of the aromatic ring. The presence of the hydroxyl and chloro substituents influences the exact position and intensity of these bands. For the parent compound, 2-hydroxyphenylacetic acid, absorption maxima are observed, and similar absorptions are expected for the 5-chloro derivative. nih.gov

Interactive Data Table: UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π→π | ~275-285 |

| π→π | ~220-230 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) MS, this compound (molar mass: 186.59 g/mol ) will show a molecular ion peak (M⁺˙) at m/z 186. The presence of chlorine is indicated by a characteristic isotopic peak at m/z 188 (M+2) with an intensity of about one-third that of the M⁺˙ peak, due to the natural abundance of the ³⁷Cl isotope. uni.lu

Fragmentation Pattern: The molecule undergoes characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or parts of it. libretexts.org Key fragments for this compound would include:

Loss of H₂O (m/z 168): Dehydration from the carboxylic acid and phenolic hydroxyl group.

Loss of ·COOH (m/z 141): Cleavage of the carboxylic acid radical.

Loss of CH₂COOH (m/z 127/129): Cleavage of the entire acetic acid side chain, resulting in a chlorophenol fragment.

McLafferty Rearrangement: A potential rearrangement followed by fragmentation.

Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information and confirming fragmentation pathways. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments (EI-MS)

| m/z Ratio | Proposed Fragment Identity | Notes |

|---|---|---|

| 186/188 | [C₈H₇ClO₃]⁺˙ (Molecular Ion) | M⁺˙ / [M+2]⁺˙ isotopic pattern for Cl |

| 141/143 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 128/130 | [C₆H₄ClO]⁺ | Fragment corresponding to chlorophenol |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing this polar compound. A typical setup involves a C18 stationary phase column. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated state for better retention and peak shape. sielc.com Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm).

Gas Chromatography (GC): Due to its low volatility and high polarity (owing to the hydroxyl and carboxylic acid groups), direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile esters or ethers. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid to form a volatile ester that can be readily analyzed on a standard non-polar or mid-polar GC column (e.g., 5% phenyl polysiloxane). thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a crucial technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this class of compounds. jchr.org The separation is typically achieved on a nonpolar stationary phase, such as a C18 or similar column, with a polar mobile phase. jchr.orgresearchgate.net

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. shimadzu.comsielc.com To ensure sharp peaks and reproducible retention times for acidic compounds, the pH of the mobile phase is often adjusted to be below the pKa of the analyte, typically in the pH 2-3 range, using additives like phosphoric acid or formic acid. hplc.eu The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, helps maintain a constant pH. shimadzu.com Isocratic or gradient elution may be used to achieve optimal separation from impurities or related compounds. jchr.orgsielc.com Detection is commonly performed using a UV/VIS detector at a wavelength where the compound exhibits significant absorbance, such as 225 nm. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Phenylacetic Acid Analogs

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | jchr.orgresearchgate.net |

| Column | C18 (e.g., Kromasil-C18, 250 x 4.6mm, 5µm) | jchr.orgresearchgate.net |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., Phosphate buffer) | jchr.orgresearchgate.net |

| pH Modifier | Orthophosphoric acid or Formic acid | jchr.orghplc.eu |

| Flow Rate | 1.0 mL/min | jchr.org |

| Detection | UV/VIS at 210-225 nm | jchr.orgresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. libretexts.orgaga-analytical.com.pl This technique involves a stationary phase, typically a layer of silica (B1680970) gel or alumina (B75360) on a glass, plastic, or aluminum backing, and a liquid mobile phase. libretexts.orgchromatographyonline.com

For separating phenylacetic acid derivatives, normal-phase TLC on silica gel plates is common. chromatographyonline.com The choice of mobile phase, or eluent, is critical for effective separation and often requires empirical optimization. libretexts.org A common starting solvent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. libretexts.org For acidic compounds that may otherwise produce streaking, the addition of a small amount of acetic or formic acid to the mobile phase can improve spot shape and resolution. libretexts.org

After development, the separated spots are visualized. Since many aromatic compounds are UV-active, they can be detected by observing the plate under UV light, typically at 254 nm, where they appear as dark spots on a fluorescent background. libretexts.org Staining reagents can also be used for visualization. aga-analytical.com.pl The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound's mobility in a given TLC system. libretexts.org

Table 2: Typical TLC System for Phenylacetic Acid Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Normal-Phase Thin-Layer Chromatography | chromatographyonline.com |

| Stationary Phase | Silica gel 60 F254 plates | libretexts.org |

| Mobile Phase | Hexane:Ethyl Acetate (ratio varied for optimization) with a small percentage of acetic acid | libretexts.org |

| Application | Monitoring reaction progress and assessing purity | libretexts.org |

| Visualization | UV light (254 nm) | libretexts.org |

Biological Assay Methodologies and High-Throughput Screening

To explore the therapeutic potential of this compound, various biological assays and high-throughput screening (HTS) methods are employed. These include cell-based models to assess effects on cells and biochemical assays to measure interactions with specific molecular targets.

In Vitro Cell Culture Models (e.g., MDCK cells, human cancer and normal cells)

In vitro cell culture models are indispensable tools for evaluating the biological activity and pharmaceutical properties of compounds. nih.gov Cell lines such as the Madin-Darby Canine Kidney (MDCK) and human colon adenocarcinoma (Caco-2) lines are widely used to assess drug permeability, which is a critical factor for oral drug absorption. nih.govnih.gov These cells form confluent monolayers on semi-permeable supports, creating a barrier that models the intestinal epithelium. bienta.netdiva-portal.org By measuring the transport of a compound from the apical (intestinal lumen side) to the basolateral (blood side) compartment, an apparent permeability coefficient (Papp) can be calculated. bienta.netdiva-portal.org MDCK cells are also frequently used to screen for interactions with efflux transporters like P-glycoprotein (P-gp), often by using cell lines that overexpress the human transporter (e.g., MDCK-MDR1). bienta.netresearchgate.net

To investigate potential anticancer activity, compounds related to phenylacetic acid have been tested on various human cancer cell lines. nih.govnih.gov For example, studies have utilized lung cancer (A549, H1299), colon cancer (HCT116, HT29), breast cancer (MCF-7), and renal cancer (Caki-1) cell lines. nih.govejmo.org The cytotoxic (cell-killing) effects are often quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov Concurrently, the effect on normal, non-cancerous cells is evaluated to determine selectivity and potential for toxicity. tbzmed.ac.ir

Table 3: Common In Vitro Cell Models and Their Applications

| Cell Line | Type | Typical Application | Source(s) |

|---|---|---|---|

| MDCK | Madin-Darby Canine Kidney | Drug permeability and efflux transporter (P-gp) screening | nih.govbienta.netdiva-portal.org |

| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal drug absorption and permeability prediction | nih.govnih.gov |

| A549 / H1299 | Human Lung Carcinoma | Anticancer activity screening | ejmo.org |

| HCT116 / HT29 | Human Colon Carcinoma | Anticancer activity screening | ejmo.org |

| MCF-7 | Human Breast Adenocarcinoma | Anticancer and pro-apoptotic activity studies | nih.govtbzmed.ac.ir |

| PC3 | Human Prostate Carcinoma | Anticancer cytotoxicity evaluation | nih.gov |

Enzyme Activity Assays (e.g., LSD1 biochemical assay)

Enzyme activity assays are critical for identifying compounds that can modulate the function of specific protein targets. Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that has emerged as a significant therapeutic target in oncology. nih.govnih.gov Several biochemical assays have been developed to screen for LSD1 inhibitors in a high-throughput format. nih.govnih.gov

These assays can be broadly categorized into two types: those that detect byproducts of the enzymatic reaction and those that directly measure the demethylated product. nih.govepigentek.com

Coupled Enzyme Assays: LSD1 is a flavin-dependent amine oxidase that produces hydrogen peroxide (H₂O₂) as a byproduct of the demethylation reaction. nih.gov A common HTS method couples this reaction to horseradish peroxidase (HRP). caymanchem.comreactionbiology.com In the presence of H₂O₂, HRP catalyzes the oxidation of a fluorogenic or chromogenic substrate (e.g., Amplex Red), leading to a measurable increase in fluorescence or absorbance. nih.govmsesupplies.com Another coupled assay detects the formaldehyde (B43269) byproduct using formaldehyde dehydrogenase. nih.gov

Antibody-Based Assays: These methods directly detect the demethylated histone substrate. epigentek.comepigentek.com In a typical format, a methylated histone H3 peptide substrate is immobilized on a microplate well. epigentek.com After incubation with the LSD1 enzyme and test compound, a specific antibody that recognizes the demethylated product is added. epigentek.comabcam.com This primary antibody is then detected by a secondary antibody conjugated to an enzyme (for colorimetric detection) or a fluorophore (for fluorescent detection). epigentek.comepigentek.com These direct assays are often more sensitive and less susceptible to interference from compounds that react with H₂O₂. epigentek.comepigentek.com

Table 4: Comparison of LSD1 Biochemical Assay Methodologies

| Assay Type | Principle | Detection Method | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|---|

| HRP-Coupled Assay | Indirect detection of H₂O₂ byproduct. | Fluorometric or Colorimetric | Continuous, real-time kinetics, low cost. | Indirect, potential for false positives from H₂O₂-reactive compounds. | nih.govnih.govreactionbiology.com |

| Antibody-Based Immunoassay | Direct detection of demethylated product using a specific antibody. | Colorimetric or Fluorometric | Direct measurement, high sensitivity, fewer interferences. | Discontinuous (end-point), higher reagent cost. | epigentek.comepigentek.comabcam.comabcam.com |

Microbial Susceptibility Testing Methods (e.g., Serial Dilution Technique)

To assess the potential antimicrobial activity of a compound, microbial susceptibility testing is performed. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. wikipedia.orgnih.gov The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microbe after a defined incubation period. youtube.comfwdamr-reflabcap.eu

The procedure involves preparing a series of two-fold dilutions of the test compound (like this compound) in a liquid growth medium within the wells of a 96-well microtiter plate. wikipedia.orgyoutube.com Each well is then inoculated with a standardized number of bacterial cells (e.g., 5 × 10⁵ colony-forming units/mL). bohrium.com The plate also includes a positive control (bacteria in broth without the compound) to confirm normal growth and a negative control (broth only) to ensure sterility. youtube.com The plates are incubated under appropriate conditions (e.g., 16-24 hours at 37°C). wikipedia.orgnih.gov Following incubation, the wells are visually inspected for turbidity, or a plate reader is used to measure optical density, to identify the lowest concentration at which growth was inhibited. youtube.com This method is highly accurate, allows for the simultaneous testing of multiple compounds or organisms, and is amenable to automation. wikipedia.org

Table 5: Overview of the Broth Microdilution Method for MIC Determination

| Step | Description | Purpose | Source(s) |

|---|---|---|---|

| 1. Compound Dilution | Prepare serial two-fold dilutions of the test compound in broth in a 96-well plate. | To create a concentration gradient to test against the microorganism. | youtube.com |

| 2. Inoculum Preparation | Prepare a standardized suspension of the target microorganism (e.g., bacteria) from a pure culture. | To ensure a consistent and reproducible number of cells are tested. | fwdamr-reflabcap.eubohrium.com |

| 3. Inoculation & Incubation | Add the standardized inoculum to each well (except the sterility control). Incubate the plate at a specific temperature for a set time. | To allow for microbial growth in the presence of the test compound. | wikipedia.orgnih.gov |

| 4. Result Reading | Observe the plate for the lowest concentration that shows no visible growth (turbidity). | To determine the Minimum Inhibitory Concentration (MIC) value. | youtube.comfwdamr-reflabcap.eu |

Metabolism and Biotransformation Pathways

Mammalian Metabolic Fate and Metabolite Identification (e.g., human and mouse metabolites)

While specific metabolic studies on (5-Chloro-2-hydroxyphenyl)acetic acid in mammals are not extensively documented in the available literature, its metabolic fate can be inferred from the biotransformation of structurally similar compounds, such as other phenylacetic acid derivatives and chlorinated aromatic molecules. In mammals, xenobiotic metabolism typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion.

For analogous compounds like phenylacetic acid and its hydroxylated forms, metabolism involves various modifications. For instance, p-hydroxyphenylacetic acid and ortho-hydroxyphenylacetic acid are recognized metabolites in humans, found in blood, urine, and feces. hmdb.canih.gov The metabolism of the nonsteroidal anti-inflammatory drug aceclofenac (B1665411), which is structurally related, shows species-dependent pathways. In rats, aceclofenac is rapidly hydrolyzed to diclofenac, which is then oxidized to hydroxylated metabolites such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. nih.gov In humans, aceclofenac is primarily hydroxylated directly to 4'-hydroxyaceclofenac. nih.gov This suggests that hydroxylation is a key metabolic step for such compounds.

Based on these analogous pathways, the metabolism of this compound in mammals would likely involve hydroxylation of the phenyl ring, potentially adding another hydroxyl group. This could be followed by Phase II conjugation reactions, such as glucuronidation or sulfation, which are common pathways for phenolic compounds to enhance their excretion. The presence of the chlorine atom may influence the rate and sites of metabolism.

Table 1: Potential Mammalian Metabolites of this compound (Inferred)

| Parent Compound | Potential Metabolic Pathway | Potential Metabolite | Basis of Inference |

|---|---|---|---|

| This compound | Phase I: Aromatic Hydroxylation | (5-Chloro-dihydroxy-phenyl)acetic acid | Metabolism of aceclofenac to hydroxylated derivatives. nih.gov |

| This compound | Phase II: Glucuronidation | This compound glucuronide | Common conjugation pathway for phenolic compounds. nih.gov |

| This compound | Phase II: Sulfation | This compound sulfate | Common conjugation pathway for phenolic compounds. nih.gov |

Microbial Degradation and Detoxification Processes of Related Chlorinated Aromatics

The microbial degradation of chlorinated aromatic compounds is a significant environmental process for their detoxification and removal. nih.govcdc.gov Bacteria have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.govcapes.gov.br The degradation of compounds structurally related to this compound, such as chlorophenols and chlorinated phenylacetic acids, has been studied extensively.

Microbial degradation typically initiates with an attack on the aromatic ring. Under aerobic conditions, key initial steps are mediated by oxygenases, which incorporate oxygen atoms into the benzene (B151609) ring, often leading to catecholic intermediates. eurochlor.org For chlorophenols, this can result in the formation of chlorocatechols. nih.gov Another initial strategy is hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group. eurochlor.org

Once the ring is destabilized, it undergoes cleavage, a reaction also catalyzed by dioxygenases. The resulting aliphatic intermediates are then funneled into central metabolic pathways. For example, the degradation of 4-hydroxyphenylacetic acid by Acinetobacter and Pseudomonas species proceeds through the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), followed by ring-fission. nih.gov

Under anaerobic conditions, a primary mechanism is reductive dehalogenation, or halorespiration, where the chlorine substituent is replaced by a hydrogen atom. eurochlor.orgoup.com This process is crucial for the breakdown of highly chlorinated compounds and often requires the complete removal of halogens before the aromatic ring can be mineralized to carbon dioxide and methane. oup.com

Table 2: Summary of Microbial Degradation Pathways for Related Chlorinated Aromatics

| Compound Class | Condition | Key Process | Initial Enzymes | Key Intermediates | Reference |

|---|---|---|---|---|---|

| Chlorophenols | Aerobic | Hydroxylation, Dehalogenation, Ring Cleavage | Oxygenases, Dehalogenases | Chlorocatechols | nih.gov |

| Chlorinated Benzoates | Aerobic | Ring Dioxygenation | Dioxygenases | Chloro-dihydroxy-cyclohexadiene carboxylates | eurochlor.org |

| Chlorophenols | Anaerobic | Reductive Dehalogenation | Reductive Dehalogenases | Phenol (B47542) | oup.com |

| Chlorinated Benzoates | Anaerobic | Reductive Dehalogenation | Reductive Dehalogenases | Benzoate | eurochlor.org |

Comparative Metabolic Studies with Related Phenylacetic Acids and Analogs

Comparing the metabolism of this compound with related phenylacetic acids reveals both shared and distinct biotransformation pathways across different organisms.

In mammals, as seen with aceclofenac, the metabolic route can vary significantly between species. nih.gov While rats extensively hydrolyze the ester bond of aceclofenac before hydroxylation, humans favor direct hydroxylation of the parent molecule. nih.gov This highlights the critical role of specific enzymes, like esterases, in determining the metabolic fate. The metabolism of phenacetin (B1679774) and related compounds also shows that N-deacetylation and O-dealkylation are important pathways, leading to major urinary metabolites like N-acetyl-p-aminophenyl sulphate and glucuronide. nih.gov This underscores the prevalence of conjugation reactions for phenolic compounds.

In the plant kingdom, the metabolism of phenylacetic acid (PAA), an auxin hormone, involves conjugation with amino acids (e.g., PAA-Aspartate) and glucose (PAA-glucose). oup.com These pathways are analogous to the metabolism of another major auxin, indole-3-acetic acid (IAA), suggesting shared enzymatic machinery. oup.com

Microbial metabolism of phenylacetic acid often involves its activation to a CoA thioester by phenylacetyl-CoA ligase, which is a key step before the ring is cleaved. nih.gov The degradation of hydroxylated phenylacetic acids, such as 4-hydroxyphenylacetic acid, by bacteria like Pseudomonas and Acinetobacter proceeds via a different route involving a 2,3-dioxygenase that directly cleaves the dihydroxylated aromatic ring. nih.gov Marine fungi have also been shown to biotransform phenylacetonitrile (B145931) first into phenylacetic acid and then into 2-hydroxyphenylacetic acid, demonstrating hydrolysis and subsequent hydroxylation capabilities. nih.gov

The metabolism of this compound would likely integrate features from these various pathways. In mammals, hydroxylation and conjugation are expected. In microorganisms, dehalogenation would be a critical initial step, followed by ring cleavage pathways similar to those for other hydroxylated phenylacetic acids.

Table 3: Comparative Metabolism of Phenylacetic Acid Analogs

| Compound | Organism | Primary Metabolic Pathway | Key Metabolites/Products | Reference |

|---|---|---|---|---|

| Aceclofenac | Human | Aromatic Hydroxylation | 4'-Hydroxyaceclofenac | nih.gov |

| Aceclofenac | Rat | Ester Hydrolysis, then Hydroxylation | Diclofenac, 4'-Hydroxydiclofenac, 5-Hydroxydiclofenac | nih.gov |

| Phenylacetic acid (PAA) | Plants (e.g., Arabidopsis) | Conjugation | PAA-Aspartate, PAA-Glucose | oup.com |

| 4-Hydroxyphenylacetic acid | Bacteria (e.g., Pseudomonas) | Ring Cleavage | 3,4-Dihydroxyphenylacetic acid, Pyruvate, Succinate | nih.gov |

| Phenylacetonitrile | Marine Fungi | Hydrolysis, Hydroxylation | Phenylacetic acid, 2-Hydroxyphenylacetic acid | nih.gov |

Broader Research Implications and Future Directions

Role as Chemical Intermediates in Pharmaceutical Synthesis and Drug Design

(5-Chloro-2-hydroxyphenyl)acetic acid and its close analogs serve as crucial building blocks, or intermediates, for the synthesis of more complex molecules with potential therapeutic properties. The presence of chlorine, a halogen atom, is particularly significant, as chlorination is a common strategy in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates. nih.gov Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates in pharmaceutical development. nih.gov

Researchers have successfully used derivatives of this scaffold to create novel compounds with potential biological activities. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a direct derivative, has been used as a starting material to synthesize a series of new compounds. mdpi.com These synthetic pathways involve reactions like chlorination, nitration, and the introduction of other functional groups to the benzene (B151609) ring, demonstrating the versatility of the core structure. mdpi.com The resulting molecules, such as those incorporating heterocyclic moieties like thiadiazole and triazole, have been evaluated for various properties, including antioxidant activity. mdpi.com

The general synthetic utility is further highlighted in the creation of antimicrobial and anticancer agents. nih.gov By starting with a similar (hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core, scientists have developed compounds with promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. nih.gov This underscores the role of the parent acid as a foundational element for generating diverse molecular libraries for drug screening.

Applications in Agrochemical Design and Development

The structural motifs present in this compound are also relevant to the agrochemical industry. Phenoxyacetic acids and related compounds have historically formed the basis for many herbicides. The principles of using specific chemical structures to influence plant growth and pest resistance are central to modern agrochemical design.

While direct applications of this compound in widely marketed pesticides are not extensively documented in the provided search results, the development of novel agrochemicals often involves the exploration of unique chemical scaffolds to overcome resistance and improve safety profiles. Patents related to agrochemical compositions for inducing abiotic stress tolerance in plants sometimes include a wide range of substituted phenyl compounds, demonstrating the industry's interest in this class of molecules. google.com The development of modern fungicides and herbicides, such as metyltetraprole (B6594959) and quinofumelin, involves complex organic molecules, and the intermediates used in their synthesis are critical to their production. nih.gov The exploration of chlorinated phenylacetic acid derivatives could lead to new active ingredients with novel modes of action, a constant need in the face of evolving pest and weed resistance.

Contribution to New Drug Discovery and Development Pipelines

The use of this compound and its derivatives contributes significantly to the early stages of drug discovery and development pipelines. By providing a versatile scaffold, it allows medicinal chemists to generate a multitude of new chemical entities for biological screening.

A key area of contribution is in the development of compounds with specific therapeutic targets. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and identified as potent antioxidants. mdpi.com Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. mdpi.com Similarly, research has shown that other derivatives based on the related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold exhibit promising antimicrobial and anticancer activities. nih.gov Specifically, certain benzimidazole (B57391) derivatives showed notable anticancer activity in human pulmonary cancer cell models, while others were effective against vancomycin-intermediate S. aureus. nih.gov

These findings position the this compound framework as a valuable starting point for discovery programs targeting infectious diseases, cancer, and pathologies related to oxidative stress.

Table 1: Examples of Synthesized Derivatives and Their Investigated Applications

| Parent Scaffold | Derivative Class | Investigated Application | Reference |

|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidinone carbohydrazides, Thiadiazoles, Triazoles | Antioxidant | mdpi.com |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Benzimidazole derivatives | Anticancer (A549 human pulmonary cancer cell line) | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative | Amide derivatives | Antimicrobial (Gram-positive pathogens, drug-resistant fungi) | nih.gov |

Emerging Research Challenges and Opportunities in Targeted Therapeutics

The future of therapeutics lies increasingly in precision medicine and targeted treatments, which presents both challenges and opportunities for compounds like this compound. A major opportunity is the use of this scaffold to design molecules that inhibit specific enzymes or protein-protein interactions implicated in disease. The functional groups on the molecule (hydroxyl, chloro, carboxylic acid) provide multiple points for chemical modification, allowing for the fine-tuning of a derivative's shape and electronic properties to fit a specific biological target.

The development of targeted therapies is a significant trend, with a high likelihood of more than 10 new orphan drugs for rare diseases being approved in the coming years. nih.gov Many of these therapies rely on novel chemical entities designed for high target specificity. The challenge for researchers is to rationally design derivatives of this compound that exhibit high potency for their intended target while minimizing off-target effects. This requires sophisticated computational modeling, advanced synthetic chemistry, and comprehensive biological testing.

Furthermore, the increasing use of pharmacogenomic data in clinical decision-making means that new drugs may be developed for specific patient populations with particular genetic markers. nih.gov The versatility of the this compound scaffold could be leveraged to create a panel of related compounds, from which the most effective one could be selected for a patient based on their genetic profile. This aligns with the broader move towards personalized medicine, representing a significant long-term opportunity for this class of chemical intermediates.

常见问题

Q. What are the established synthetic routes for (5-Chloro-2-hydroxyphenyl)acetic acid?

The compound is synthesized via condensation reactions. A common method involves reacting 5-chloro-2-hydroxybenzaldehyde with aminoacetic acid under reflux in ethanol. The product is precipitated by pouring the reaction mixture into ice-water and purified via recrystallization from ethanol. This method ensures high purity by leveraging ethanol's polarity for solubility control .

Q. How is this compound purified post-synthesis?

Purification strategies include recrystallization (e.g., ethanol as a solvent) and preparative HPLC. Ice-water precipitation initiates crystallization, while HPLC with gradients of acetonitrile-water (e.g., 70:30) refines purity. Monitoring via TLC ensures minimal byproduct contamination .

Q. What spectroscopic techniques are used for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3360 cm⁻¹, C=O at ~1667 cm⁻¹).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 354 [M⁺] for derivatives). Cross-validation with NMR (not explicitly cited) is recommended for full structural elucidation .

Q. What are optimal conditions for crystallization?

Slow cooling of ethanol solutions post-reflux promotes crystal growth. Storage in refrigerated conditions enhances crystal stability. Ethanol’s moderate polarity balances solubility and precipitation kinetics .

Advanced Research Questions

Q. How can this compound be used to design Schiff base ligands for metal complexes?

React this compound derivatives (e.g., Schiff bases) with metal salts (e.g., Cu²⁺) under controlled pH. The hydroxyl and carboxyl groups act as coordination sites. X-ray crystallography (refined via SHELX software) confirms geometry, as seen in analogous copper(II) complexes .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Cross-validate using complementary techniques:

Q. What strategies improve synthetic yield and scalability?

Optimize reaction parameters:

- Extend reflux time to enhance conversion.

- Use catalysts (e.g., SOCl₂ for amidation) or stoichiometric adjustments. Pilot-scale trials should prioritize solvent recovery (e.g., ethanol) for cost efficiency .

Q. How is this compound applied in catalytic systems (e.g., epoxidation)?

As a ligand in oxovanadium(IV) complexes, it facilitates catalytic epoxidation of alkenes. Key factors include solvent choice (e.g., acetonitrile), oxidant selection (e.g., tert-butyl hydroperoxide), and reaction temperature. Kinetic studies via GC-MS track substrate conversion .

Q. How to mitigate byproduct formation during synthesis?

- Employ gradient HPLC to isolate byproducts.

- Characterize impurities via MS/MS fragmentation patterns. Adjust reaction stoichiometry (e.g., excess aminoacetic acid) to suppress side reactions .

Q. What computational tools aid in structural or mechanistic studies?

- SHELX Suite : Refines crystallographic data for bond-length/angle precision.

- DFT Calculations : Predict vibrational spectra (IR) and electronic properties.

- Molecular Docking : Explores interactions in biological systems (e.g., enzyme inhibition) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。